molecular formula C5H11NS B104285 2,2-Dimethylthiazolidine CAS No. 19351-18-9

2,2-Dimethylthiazolidine

Cat. No.: B104285
CAS No.: 19351-18-9
M. Wt: 117.22 g/mol
InChI Key: SNPQRYOQWLOTFA-UHFFFAOYSA-N
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Description

2,2-Dimethylthiazolidine is a heterocyclic organic compound with the molecular formula C₅H₁₁NS and a molecular weight of 117.213 g/mol . It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

2,2-Dimethylthiazolidine can be synthesized through several methods, primarily involving the reaction of cysteamine with acetone. Here are some common synthetic routes:

Chemical Reactions Analysis

2,2-Dimethylthiazolidine undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dimethylthiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiazolidine involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the compound play a crucial role in its reactivity and biological activity. For instance, the compound can act as a nucleophile, attacking electrophilic centers in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

2,2-Dimethylthiazolidine can be compared with other thiazolidine derivatives, such as:

The presence of the two methyl groups in this compound enhances its stability and reactivity compared to its analogs, making it a unique and valuable compound in various applications.

Properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPQRYOQWLOTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCCS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

822-44-6 (hydrochloride)
Record name 2,2-Dimethylthiazolidine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3051832
Record name 2,2-Dimethylthiazolidine
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Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19351-18-9
Record name 2,2-Dimethylthiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19351-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylthiazolidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine, 2,2-dimethyl-
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Record name 2,2-Dimethylthiazolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylthiazolidine
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Synthesis routes and methods

Procedure details

Examples of sulfidoamidocarboxylic acids represented by the formula I may include DMT-amic acids originating in dimethylthiazolidine such as DMT-succinamic acid (amic acid formed by the reaction of succinic anhydride with DMT (dimethyl thiazolidine)), DMT-maleamic acid (amic acid formed by the reaction of maleic anhydride with DMT), DMT-phthalamic acid (amic acid formed by the reaction of phthalic anhydride with DMT), DMT-trimellitamic acid (amic acid formed by the reaction of trimellitic anhydride with DMT), DMT-pyromellitamic acid (amic acid formed by the reaction of pyromellitic dianhydride with DMT), DMT-mellitamic acid (amid acid formed by the reaction of mellitic trianhydride with DMT), DMT-hexahydrophthalamic acid (amic acid formed by the reaction of hexahydrophthalic anhydride with DMT), DMT-citraconamic acid (amic acid formed by the reaction of citrononic anhydride with DMT), DMT-itaconamic acid (amic acid formed by the reaction of itaconic anhydride with DMT), DMT-naphthalenedicarboxylamic acid (amic acid formed by the reaction of naphthalenedicarboxylic anhydride with DMT), amic acid formed by the reaction of maleated methyl cyclohexene tetracarboxylic dianhydride with DMT, DMT-endomethylenetetrahydrophthalamic acid (amic acid formed by the reaction of endomethylenetetrahydrophthalic anhydride with DMT), DMT-chlorendoamic acid (amic acid formed by the reaction of chlorendic anhydride with DMT), DMT-methylendomethylenetetrahydrophthalamic acid (amic acid formed by the reaction of methylendomethylenetetrahydrophthalic anhydride with DMT), DMT-methyltetrahydrophthalamic acid (amic acid formed by the reaction of methyltetrahydrophthalic anhydride with DMT), amic acid formed by the reaction of methylnorbornene-2,3-dicarboxylic anhydride with DMT, DMT-tetrahydrophthalamic acid (amic acid formed by the reaction of tetrahydrophthalic anhydride with DMT), amic acid formed by the reaction of cyclopentanetetracarboxylic anhydride with DMT, amic acid formed by the reaction of glutaric anhydride with DMT, DMT-dodecenylsuccinamic acid (amic acid formed by the reaction of dodecenylsuccinic anhydride with DMT), and DMT-hexahydromethylphthalamic acid (amic acid formed by the reaction of hexahydromethylphthalic anhydride with DMT);
[Compound]
Name
sulfidoamidocarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DMT amic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DMT succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethylthiazolidine
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2,2-Dimethylthiazolidine
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2,2-Dimethylthiazolidine
Reactant of Route 4
2,2-Dimethylthiazolidine
Reactant of Route 5
2,2-Dimethylthiazolidine
Reactant of Route 6
2,2-Dimethylthiazolidine

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